molecular formula C17H21N6O7P B12926703 N-[(4-Aminophenyl)methyl]adenosine 5'-(dihydrogen phosphate) CAS No. 63554-91-6

N-[(4-Aminophenyl)methyl]adenosine 5'-(dihydrogen phosphate)

Cat. No.: B12926703
CAS No.: 63554-91-6
M. Wt: 452.4 g/mol
InChI Key: SOCFABNSURUMEE-LSCFUAHRSA-N
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Description

N-[(4-Aminophenyl)methyl]adenosine 5'-(dihydrogen phosphate) is an adenosine monophosphate (AMP) derivative modified at the ribose hydroxyl group with a 4-aminobenzyl substituent.

Properties

CAS No.

63554-91-6

Molecular Formula

C17H21N6O7P

Molecular Weight

452.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C17H21N6O7P/c18-10-3-1-9(2-4-10)5-19-15-12-16(21-7-20-15)23(8-22-12)17-14(25)13(24)11(30-17)6-29-31(26,27)28/h1-4,7-8,11,13-14,17,24-25H,5-6,18H2,(H,19,20,21)(H2,26,27,28)/t11-,13-,14-,17-/m1/s1

InChI Key

SOCFABNSURUMEE-LSCFUAHRSA-N

Isomeric SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O)N

Canonical SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)O)O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S,4R,5R)-5-(6-((4-Aminobenzyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: This step involves the synthesis of the purine base, which is achieved through a series of condensation reactions.

    Attachment of the Aminobenzyl Group: The aminobenzyl group is introduced via nucleophilic substitution reactions.

    Formation of the Tetrahydrofuran Ring: This step involves cyclization reactions to form the tetrahydrofuran ring.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the tetrahydrofuran ring.

    Reduction: Reduction reactions can occur at the purine base, leading to the formation of dihydropurine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydropurine derivatives.

    Substitution: Formation of substituted aminobenzyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of nucleoside analogs.

Biology: In biological research, it is studied for its potential as an antiviral agent, particularly against retroviruses.

Medicine: The compound has shown promise in preclinical studies as an anticancer agent, with the ability to inhibit the proliferation of cancer cells.

Industry: In the pharmaceutical industry, it is used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of ((2R,3S,4R,5R)-5-(6-((4-Aminobenzyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes involved in DNA replication and repair, leading to the inhibition of cell proliferation. It can also induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Adenosine 5'-Monophosphate (AMP)
  • Structure : AMP consists of adenine, ribose, and a single phosphate group at the 5'-position. Molecular weight: 347.22 g/mol .
  • Key Differences: The absence of the 4-aminobenzyl group in AMP results in lower molecular weight and reduced steric bulk. AMP primarily functions in energy metabolism (e.g., as a component of ATP/ADP cycles) and as a signaling molecule .
  • Binding Affinity : Computational studies (MMGBSA) show AMP derivatives like (3,5-Dihydroxyoxolan-2-yl)methyl dihydrogen phosphate exhibit binding free energies of −66.09 kcal mol⁻¹ with E2 ubiquitin ligase TRAF3IP2, indicating moderate stability .
Diadenosine Polyphosphates (ApₙA, e.g., Ap4A)
  • Structure: These compounds feature two adenosine moieties linked via 5',5''-polyphosphate chains (e.g., Ap4A: P1-P4 tetraphosphate bridge) .
  • Key Differences: ApₙA compounds are dinucleotides with distinct signaling roles (e.g., stress response), contrasting with the monomeric structure of the target compound. Their larger size (Ap4A: ~757 g/mol) and charged phosphate chains enable interactions with proteins like Nudix hydrolases .
2′-Deoxy-N-methyladenosine 5′-monophosphate (6MA)
  • Structure: A deoxyadenosine analog with a methyl group at N6 and a 5'-monophosphate group. Molecular weight: 361.24 g/mol .
3′-N-Benzylamino-3′-deoxyadenosine 5′-triphosphate
  • Structure: Features a benzylamino group at the 3′-position and a triphosphate chain. Molecular weight: ~653 g/mol .
  • Key Differences: The triphosphate chain enables higher energy transfer capacity, while the 4-aminobenzyl group in the target compound may prioritize receptor binding over energy storage.

Comparative Data Table

Compound Molecular Weight (g/mol) Key Substituent Biological Role/Interaction Binding Free Energy (kcal mol⁻¹)
N-[(4-Aminophenyl)methyl]adenosine 5'-phosphate ~490 (estimated) 4-aminobenzyl at ribose Potential enzyme inhibition, probes Not reported
AMP 347.22 None (base structure) Energy metabolism, signaling −66.09 (analog)
Ap4A ~757 Dinucleotide with P1-P4 bridge Stress signaling, Nudix substrates Not reported
6MA 361.24 N6-methyl, 2′-deoxy DNA modification, hydrophobic binding Not reported
3′-N-Benzylamino-3′-deoxyadenosine 5′-triphosphate ~653 3′-benzylamino, triphosphate High-energy phosphate donor Not reported

Key Research Findings

Substituent Impact on Solubility: The 4-aminobenzyl group likely increases hydrophobicity compared to unmodified AMP but retains water solubility due to the phosphate group. This contrasts with 2-(3,7,11…octaenyl)naphthalene-1,4-dione, a highly hydrophobic compound with a binding free energy of −88.71 kcal mol⁻¹ .

Enzymatic Interactions: The amino group may facilitate covalent bonding with enzymes, similar to photoaffinity ADP analogs like 3′-O-(4-benzoylbenzoyl)-1,N⁶-ethenoadenosine 5′-diphosphate, which crosslink with myosin subfragment 1 .

Drug-Likeness: The compound adheres to Lipinski’s Rule of Five (molecular weight <500, hydrogen bond donors/acceptors <5/10) , suggesting oral bioavailability, unlike larger dinucleotides (e.g., Ap4A).

Biological Activity

N-[(4-Aminophenyl)methyl]adenosine 5'-(dihydrogen phosphate) is a nucleoside phosphate that exhibits significant biological activity due to its structural similarity to adenosine, a vital signaling molecule in various physiological processes. This compound is of particular interest in pharmacology and biochemistry, as it interacts with purinergic receptors and influences multiple cellular pathways.

Structural Characteristics

The molecular formula of N-[(4-Aminophenyl)methyl]adenosine 5'-(dihydrogen phosphate) is C19H23N7O8PC_{19}H_{23}N_7O_8P. Its structure comprises an adenosine moiety linked to a 4-aminophenyl group through a methyl bridge, along with a phosphate group at the 5' position. This configuration is crucial for its biological interactions and potency.

Property Details
Molecular FormulaC19H23N7O8PC_{19}H_{23}N_7O_8P
Functional GroupsAmino group, phosphate group
Structural ClassNucleoside phosphates

N-[(4-Aminophenyl)methyl]adenosine 5'-(dihydrogen phosphate) primarily acts as an agonist at purinergic receptors, particularly the A2A receptor subtype. This interaction can lead to various intracellular effects, including:

  • Inhibition of platelet aggregation : By activating the A2A receptor, this compound can modulate blood flow and clot formation.
  • Regulation of neurotransmitter release : It may influence synaptic transmission in the nervous system.
  • Cell proliferation and apoptosis : The compound can affect cell growth and death pathways, making it relevant in cancer research.

Biological Activity Studies

Research has demonstrated that N-[(4-Aminophenyl)methyl]adenosine 5'-(dihydrogen phosphate) exhibits various biological activities:

  • Anticancer Properties : Studies have indicated that the compound may have cytotoxic effects against certain cancer cell lines. For example, it has shown promise in inhibiting the growth of breast cancer cells in vitro.
  • Antimycobacterial Activity : Preliminary evaluations suggest potential efficacy against Mycobacterium tuberculosis, indicating its role in infectious disease treatment.
  • Neuroprotective Effects : The compound's interaction with purinergic receptors suggests a possible protective role in neurodegenerative conditions.

Case Study 1: Anticancer Activity

In a study examining the effects of N-[(4-Aminophenyl)methyl]adenosine 5'-(dihydrogen phosphate) on breast cancer cells, researchers found that treatment with varying concentrations led to significant reductions in cell viability. The mechanism was attributed to increased apoptosis rates and alterations in cell cycle progression.

Case Study 2: Antimycobacterial Evaluation

A separate investigation assessed the compound's activity against Mycobacterium tuberculosis using standard broth microdilution methods. Results indicated that N-[(4-Aminophenyl)methyl]adenosine 5'-(dihydrogen phosphate) exhibited moderate activity, suggesting further exploration into its potential as an anti-tubercular agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-[(4-Aminophenyl)methyl]adenosine 5'-(dihydrogen phosphate), it is beneficial to compare it with structurally similar compounds:

Compound Name Molecular Formula Key Features
N-[(4-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate)C17H19N6O9PC_{17}H_{19}N_6O_9PContains a nitrophenyl group; may exhibit different biological activities due to electron-withdrawing nature.
N-[(4-Acetamidophenyl)methyl]adenosine 5'-(dihydrogen phosphate)C19H23N6O8PC_{19}H_{23}N_6O_8PSimilar structure; potential differences in receptor binding and efficacy.
2-Aminoadenosine 5'-(dihydrogen phosphate)C10H14N5O8PC_{10}H_{14}N_5O_8PLacks phenyl substituent; simpler structure affecting binding properties.

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